BenchChemオンラインストアへようこそ!

N3-PEG8-Phe-Lys-PABC-Gefitinib

ADC linker cleavage kinetics cathepsin B substrate specificity lysosomal drug release

N3-PEG8-Phe-Lys-PABC-Gefitinib is the definitive click-chemistry-compatible, Phe-Lys-cleavable, PEG8-containing drug-linker conjugate for constructing homogeneous, site-specifically conjugated EGFR-targeting ADCs. The azide-PEG8 handle enables SPAAC/CuAAC bioorthogonal conjugation for precise drug-to-antibody ratios, while the Phe-Lys dipeptide substrate provides distinct cathepsin-mediated intracellular release kinetics—documented to differ up to 30-fold from Val-Cit linkers in purified cathepsin B assays. The PEG8 spacer confers critical aqueous solubility, suppressing aggregation during high-concentration conjugation and improving hydrophobic interaction chromatography resolution. Procure this construct to benchmark lysosomal cleavage efficiency, eliminate DAR heterogeneity confounders, and generate regulatory-grade ADC characterization data.

Molecular Formula C60H81ClFN11O15
Molecular Weight 1250.8 g/mol
Cat. No. B11934597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG8-Phe-Lys-PABC-Gefitinib
Molecular FormulaC60H81ClFN11O15
Molecular Weight1250.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C60H81ClFN11O15/c1-78-54-41-52-48(57(67-43-66-52)69-47-15-16-50(62)49(61)39-47)40-55(54)87-21-7-19-65-60(77)88-42-45-11-13-46(14-12-45)70-58(75)51(10-5-6-18-63)72-59(76)53(38-44-8-3-2-4-9-44)71-56(74)17-22-79-24-26-81-28-30-83-32-34-85-36-37-86-35-33-84-31-29-82-27-25-80-23-20-68-73-64/h2-4,8-9,11-16,39-41,43,51,53H,5-7,10,17-38,42,63H2,1H3,(H,65,77)(H,70,75)(H,71,74)(H,72,76)(H,66,67,69)/t51-,53-/m0/s1
InChIKeyTUHINEFUIDIDGU-XXWZEBKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG8-Phe-Lys-PABC-Gefitinib: A Click-Chemistry-Ready Drug-Linker Conjugate for ADC Development


N3-PEG8-Phe-Lys-PABC-Gefitinib is a drug-linker conjugate designed for antibody-drug conjugate (ADC) development, comprising the orally active EGFR tyrosine kinase inhibitor Gefitinib covalently attached to a multi-component cleavable linker system . The linker architecture integrates three functional modules: an azide-terminated polyethylene glycol chain (N3-PEG8) enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) bioorthogonal conjugation ; a Phe-Lys dipeptide substrate for lysosomal cathepsin-mediated cleavage; and a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer that ensures traceless release of the Gefitinib payload upon enzymatic activation . With a molecular weight of 1250.80 g/mol and molecular formula C60H81ClFN11O15, this reagent serves as a versatile building block for constructing homogeneous, site-specifically conjugated EGFR-targeting ADCs with predictable intracellular drug release kinetics .

Why N3-PEG8-Phe-Lys-PABC-Gefitinib Cannot Be Directly Substituted by Other Gefitinib ADC Linker Conjugates


Gefitinib-containing drug-linker conjugates are not interchangeable building blocks for ADC construction, as linker composition directly governs three critical performance parameters: conjugation chemistry compatibility, payload release kinetics, and bioconjugate physicochemical behavior [1]. Alternative constructs such as Mc-Val-Cit-PAB-Gefitinib and MC-Sq-Cit-PAB-Gefitinib employ maleimide-based conjugation handles rather than an azide moiety, restricting their use to thiol-maleimide coupling strategies that yield heterogeneous drug-to-antibody ratios and are incompatible with site-specific click chemistry approaches . The dipeptide cleavage sequence (Phe-Lys versus Val-Cit) dictates differential susceptibility to lysosomal cathepsins, with documented variations in enzymatic release rates that can affect intracellular payload bioavailability and consequent cytotoxic potency [2]. Furthermore, the PEG8 spacer present in N3-PEG8-Phe-Lys-PABC-Gefitinib confers hydrophilic character absent in non-PEGylated or shorter-PEG analogs, influencing conjugate solubility, aggregation propensity, and ultimately, in vivo pharmacokinetic profile . Substituting one linker construct for another without accounting for these orthogonal variables introduces uncontrolled experimental confounders in ADC characterization.

Quantitative Evidence Differentiating N3-PEG8-Phe-Lys-PABC-Gefitinib from Closest ADC Linker Analogs


Phe-Lys versus Val-Cit: 30-Fold Faster Cathepsin B-Mediated Cleavage Kinetics

The Phe-Lys dipeptide motif in N3-PEG8-Phe-Lys-PABC-Gefitinib confers substantially accelerated cleavage by cathepsin B compared with the more commonly employed Val-Cit dipeptide found in alternative Gefitinib linker constructs such as Mc-Val-Cit-PAB-Gefitinib [1]. This kinetic advantage is directly relevant to ADC performance, as more rapid lysosomal linker cleavage translates to faster intracellular payload release and potentially enhanced cytotoxic potency against target cells [2].

ADC linker cleavage kinetics cathepsin B substrate specificity lysosomal drug release

Lysosomal Lysate Context: Equivalent Cleavage Rates Between Phe-Lys and Val-Cit Linkers

While the Phe-Lys dipeptide demonstrates a 30-fold kinetic advantage in purified cathepsin B assays, this differential is fully normalized when cleavage is assessed in a more physiologically relevant rat liver lysosomal preparation containing the full complement of lysosomal hydrolases [1]. This finding indicates that Phe-Lys- and Val-Cit-based linkers achieve comparable overall drug release efficiency within the complex lysosomal milieu, despite their divergent sensitivity to cathepsin B alone [1].

lysosomal enzyme redundancy linker cleavage fidelity ADC intracellular processing

Click Chemistry Conjugation (N3) versus Maleimide-Thiol Coupling (Mc): Divergent DAR Homogeneity and Site-Specificity

N3-PEG8-Phe-Lys-PABC-Gefitinib incorporates a terminal azide moiety that enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugation to alkyne-functionalized antibodies, whereas comparator compounds such as Mc-Val-Cit-PAB-Gefitinib utilize a maleimide group for conjugation to endogenous or engineered cysteine thiols . Click chemistry approaches, particularly when combined with site-specific incorporation of non-natural amino acids bearing alkyne handles, consistently yield ADCs with defined drug-to-antibody ratios (DAR) and reduced heterogeneity compared with stochastic thiol-maleimide conjugation, which typically generates complex mixtures of DAR 0-8 species [1].

bioorthogonal conjugation drug-to-antibody ratio homogeneity site-specific ADC

PEG8 Spacer Length: Hydrophilicity and Conjugate Solubility Enhancement

The N3-PEG8-Phe-Lys-PABC-Gefitinib construct contains an eight-unit polyethylene glycol (PEG8) spacer positioned between the azide conjugation handle and the dipeptide cleavage sequence . This PEG8 segment confers enhanced aqueous solubility and reduced aggregation propensity to both the free drug-linker conjugate and the resulting ADC relative to constructs lacking PEG spacers or those employing shorter PEG chains (e.g., PEG2 or PEG4), a property that is especially critical for hydrophobic payloads such as Gefitinib .

PEG linker hydrophilicity ADC aggregation bioconjugate solubility

Phe-Lys-PABC Linker Demonstrates Excellent Human Plasma Stability

The Phe-Lys-PABC linker system exhibits robust stability in human plasma, a critical attribute for ADC linkers that must remain intact during circulation to prevent systemic payload release and associated off-target toxicity [1]. In the foundational study establishing this linker class, immunoconjugates incorporating the Phe-Lys-PABC-DOX architecture demonstrated excellent stability in human plasma while maintaining rapid and near-quantitative drug release upon internalization and lysosomal exposure [1]. This stability profile is consistent with the established requirement that cleavable ADC linkers must balance extracellular inertness with intracellular cleavage efficiency [2].

ADC plasma stability linker premature cleavage circulating payload release

Primary Research and Development Applications for N3-PEG8-Phe-Lys-PABC-Gefitinib


Site-Specific EGFR-Targeting ADC Construction via Click Chemistry

N3-PEG8-Phe-Lys-PABC-Gefitinib is optimally deployed in the synthesis of homogeneous, site-specifically conjugated ADCs targeting EGFR-expressing solid tumors . The azide-terminated linker enables strain-promoted azide-alkyne cycloaddition (SPAAC) with antibodies engineered to incorporate alkyne-bearing non-canonical amino acids at defined positions, yielding ADCs with precise drug-to-antibody ratios and minimal batch-to-batch variability [1]. This approach is particularly suited for comparative ADC studies where DAR heterogeneity would confound interpretation of structure-activity relationships, and for applications requiring regulatory-grade ADC characterization where molecularly defined species are preferred over complex mixtures [2].

Evaluating Dipeptide Cleavage Motif Impact on Intracellular Gefitinib Release Kinetics

Investigators seeking to systematically compare lysosomal linker cleavage efficiency should utilize N3-PEG8-Phe-Lys-PABC-Gefitinib as the Phe-Lys-containing representative in parallel with corresponding Val-Cit-containing conjugates . The documented 30-fold differential in purified cathepsin B cleavage rate between Phe-Lys and Val-Cit linkers, which normalizes to equivalent rates in complete lysosomal preparations, makes this pair an informative tool for dissecting the relative contributions of individual cathepsins versus the broader lysosomal enzyme repertoire to ADC payload release in specific cellular contexts . Such studies are valuable for optimizing linker selection for ADCs targeting tumor types with differential cathepsin expression profiles.

Hydrophobic Payload Conjugation Workflows Requiring PEG-Mediated Solubility Enhancement

The PEG8 spacer in N3-PEG8-Phe-Lys-PABC-Gefitinib confers enhanced aqueous solubility that facilitates conjugation reactions and downstream purification of ADCs bearing the relatively hydrophobic Gefitinib payload . This property is particularly advantageous in high-concentration conjugation protocols, in buffer systems with limited organic co-solvent tolerance, and during preparative hydrophobic interaction chromatography (HIC) where PEG-mediated hydrophilicity improves resolution between unconjugated antibody and DAR species [1]. Procurement of this specific construct over non-PEGylated alternatives is scientifically indicated when aggregation or precipitation has been observed during preliminary conjugation attempts with Gefitinib-based payloads.

Head-to-Head Comparison of ADC Linker Technologies in Preclinical Development

For programs systematically evaluating linker technology platforms, N3-PEG8-Phe-Lys-PABC-Gefitinib serves as the representative click-chemistry-compatible, Phe-Lys-cleavable, PEG8-containing linker construct for benchmarking against alternative Gefitinib linker conjugates such as Mc-Val-Cit-PAB-Gefitinib (maleimide conjugation, Val-Cit cleavage, no PEG) and MC-Sq-Cit-PAB-Gefitinib (maleimide conjugation, alternative dipeptide) [1]. Comparative assessment of the resulting ADCs across in vitro cytotoxicity, plasma stability, lysosomal release kinetics, and in vivo pharmacokinetic studies enables data-driven linker selection for lead ADC candidate nomination [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-PEG8-Phe-Lys-PABC-Gefitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.